molecular formula C26H37NO7 B10822109 rac-Tolterodine-d14 (tartrate)

rac-Tolterodine-d14 (tartrate)

Cat. No.: B10822109
M. Wt: 489.7 g/mol
InChI Key: TWHNMSJGYKMTRB-HHJIGIPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of rac-Tolterodine-d14 (tartrate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the tolterodine molecule. The synthetic route typically includes the following steps:

Industrial production methods for rac-Tolterodine-d14 (tartrate) are similar to those used for other deuterated compounds, involving specialized equipment and conditions to ensure high purity and yield .

Chemical Reactions Analysis

rac-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

rac-Tolterodine-d14 (tartrate) acts as a competitive antagonist at muscarinic receptors. Both tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, inhibit bladder contraction by blocking muscarinic receptors. This results in decreased detrusor pressure and incomplete bladder emptying . The compound exhibits high specificity for muscarinic receptors, with negligible activity on other neurotransmitter receptors .

Comparison with Similar Compounds

rac-Tolterodine-d14 (tartrate) is compared with other muscarinic receptor antagonists such as:

    Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder.

    Myrbetriq (mirabegron): A beta-3 adrenergic agonist used for overactive bladder.

rac-Tolterodine-d14 (tartrate) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in analytical studies .

Properties

Molecular Formula

C26H37NO7

Molecular Weight

489.7 g/mol

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/i1D3,2D3,3D3,4D3,16D,17D;

InChI Key

TWHNMSJGYKMTRB-HHJIGIPXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.